Biochemical BACE1 Inhibitory Potency: AM-6494 vs. Clinical-Stage and Tool BACE1 Inhibitors
AM-6494 inhibits recombinant human BACE1 with an IC₅₀ of 0.4 nM in a biochemical enzymatic assay [1]. This represents an approximately 18-fold greater potency than PF-06751979 (BACE1 binding IC₅₀ = 7.3 nM), approximately 10-fold greater than BACE1-IN-4 (IC₅₀ = 3.8 nM), and approximately 28-fold greater than umibecestat/CNP520 (IC₅₀ = 11 nM) when compared across published biochemical assay formats . Among BACE1 inhibitors with comprehensive in vivo characterization, AM-6494 exhibits the lowest reported biochemical IC₅₀ value [1].
| Evidence Dimension | BACE1 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.4 nM (human BACE1 enzymatic assay) |
| Comparator Or Baseline | PF-06751979: 7.3 nM; BACE1-IN-4: 3.8 nM; Umibecestat (CNP520): 11 nM; Verubecestat: Ki 2.2 nM (BACE1) |
| Quantified Difference | ~18-fold more potent than PF-06751979; ~10-fold more potent than BACE1-IN-4; ~28-fold more potent than umibecestat; ~5.5-fold more potent than verubecestat (Ki-based comparison) |
| Conditions | Recombinant human BACE1 enzymatic assays; data extracted from peer-reviewed primary publications and validated vendor datasheets |
Why This Matters
Sub-nanomolar BACE1 potency enables lower compound usage per experiment, reducing cost per data point and minimizing the risk of off-target binding at higher concentrations, which is critical for reproducible target engagement studies in cellular and in vivo Alzheimer's disease models.
- [1] Pettus LH et al. J Med Chem. 2020;63(5):2263-2281. PMID: 31589043. View Source
